molecular formula C3H8FNO2S B13622340 3-Aminopropane-1-sulfonyl fluoride

3-Aminopropane-1-sulfonyl fluoride

Cat. No.: B13622340
M. Wt: 141.17 g/mol
InChI Key: IXZWLHWLRRMPIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-aminopropane-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the direct fluorosulfonylation of sulfonates or sulfonic acids. This method is favored for its mild reaction conditions and the use of readily available reagents . Another method involves the use of fluorosulfonyl radicals, which provides a concise and efficient route to produce sulfonyl fluorides .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of phase transfer catalysts and specific solvents to facilitate the reaction .

Comparison with Similar Compounds

Uniqueness: 3-Aminopropane-1-sulfonyl fluoride is unique due to its specific structure, which allows it to interact with a wide range of nucleophilic residues in proteins. This versatility makes it a valuable reagent in various fields of research, from chemical biology to medicinal chemistry.

Properties

Molecular Formula

C3H8FNO2S

Molecular Weight

141.17 g/mol

IUPAC Name

3-aminopropane-1-sulfonyl fluoride

InChI

InChI=1S/C3H8FNO2S/c4-8(6,7)3-1-2-5/h1-3,5H2

InChI Key

IXZWLHWLRRMPIC-UHFFFAOYSA-N

Canonical SMILES

C(CN)CS(=O)(=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.